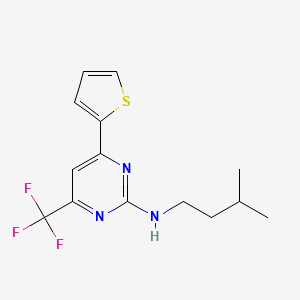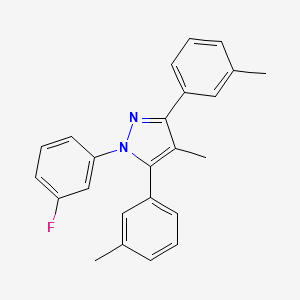![molecular formula C19H13ClF2N4O2S B14925006 4-chloro-3,5-bis(4-fluorophenyl)-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1H-pyrazole](/img/structure/B14925006.png)
4-chloro-3,5-bis(4-fluorophenyl)-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-CHLORO-3,5-BIS(4-FLUOROPHENYL)-1H-PYRAZOL-1-YL (1-METHYL-1H-PYRAZOL-4-YL) SULFONE is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of multiple aromatic rings and heterocyclic structures, making it a subject of interest in various fields of scientific research. Its unique structure imparts specific chemical properties that are valuable in medicinal chemistry, materials science, and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-3,5-BIS(4-FLUOROPHENYL)-1H-PYRAZOL-1-YL (1-METHYL-1H-PYRAZOL-4-YL) SULFONE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Core: The initial step involves the cyclization of appropriate hydrazine derivatives with diketones to form the pyrazole core.
Introduction of Fluorophenyl Groups: The next step involves the substitution reactions to introduce the fluorophenyl groups at the 3 and 5 positions of the pyrazole ring.
Chlorination: Chlorination of the pyrazole ring is achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Sulfone Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can target the aromatic rings or the pyrazole core, leading to the formation of partially or fully reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced pyrazole derivatives.
Substitution: Functionalized aromatic and pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its ability to interact with various biological targets makes it a candidate for drug discovery and development, particularly in the areas of anti-inflammatory and anticancer research.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their therapeutic potential. The presence of multiple functional groups allows for the fine-tuning of its pharmacokinetic and pharmacodynamic properties.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications, including electronics and nanotechnology.
Wirkmechanismus
The mechanism of action of 4-CHLORO-3,5-BIS(4-FLUOROPHENYL)-1H-PYRAZOL-1-YL (1-METHYL-1H-PYRAZOL-4-YL) SULFONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through various pathways, leading to its observed biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-CHLORO-3,5-DIPHENYL-1H-PYRAZOL-1-YL (1-METHYL-1H-PYRAZOL-4-YL) SULFONE
- 4-CHLORO-3,5-BIS(4-METHOXYPHENYL)-1H-PYRAZOL-1-YL (1-METHYL-1H-PYRAZOL-4-YL) SULFONE
- 4-CHLORO-3,5-BIS(4-BROMOPHENYL)-1H-PYRAZOL-1-YL (1-METHYL-1H-PYRAZOL-4-YL) SULFONE
Uniqueness
The uniqueness of 4-CHLORO-3,5-BIS(4-FLUOROPHENYL)-1H-PYRAZOL-1-YL (1-METHYL-1H-PYRAZOL-4-YL) SULFONE lies in the presence of fluorophenyl groups, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C19H13ClF2N4O2S |
|---|---|
Molekulargewicht |
434.8 g/mol |
IUPAC-Name |
4-chloro-3,5-bis(4-fluorophenyl)-1-(1-methylpyrazol-4-yl)sulfonylpyrazole |
InChI |
InChI=1S/C19H13ClF2N4O2S/c1-25-11-16(10-23-25)29(27,28)26-19(13-4-8-15(22)9-5-13)17(20)18(24-26)12-2-6-14(21)7-3-12/h2-11H,1H3 |
InChI-Schlüssel |
HSHZJGIQFKEILT-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C=N1)S(=O)(=O)N2C(=C(C(=N2)C3=CC=C(C=C3)F)Cl)C4=CC=C(C=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6-ethyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(morpholin-4-yl)methanone](/img/structure/B14924926.png)

![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B14924940.png)
![3-cyclopropyl-4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14924942.png)

![N-{1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B14924955.png)
![1-benzyl-N-(3-chloro-4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14924956.png)
![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-4-(2-methylpropyl)-N-[4-(propan-2-yl)phenyl]benzenesulfonamide](/img/structure/B14924963.png)
![1-benzyl-3,6-dimethyl-N-(3-methyl-1,2-oxazol-5-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14924965.png)
![3-{[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14924968.png)
![N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14924978.png)
![5-(4-ethenylbenzyl)-2-(4-methoxyphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B14924982.png)
![methyl 5-{[3,5-bis(4-bromophenyl)-1H-pyrazol-1-yl]methyl}furan-2-carboxylate](/img/structure/B14924983.png)

